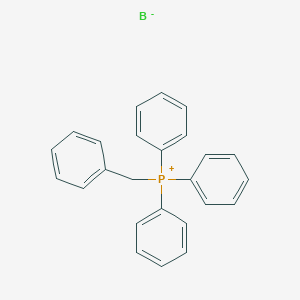

Benzyltriphenylphosphonium borohydride

Description

Properties

CAS No. |

18117-29-8 |

|---|---|

Molecular Formula |

C25H26BP |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

benzyl(triphenyl)phosphanium;boranuide |

InChI |

InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |

InChI Key |

YLNTXORZGRIABB-UHFFFAOYSA-N |

SMILES |

[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Historical Context and Evolution of Quaternary Phosphonium Based Hydride Reagents

The development of quaternary phosphonium-based hydride reagents is rooted in the broader history of modifying borohydride (B1222165) salts to achieve greater selectivity in organic reductions. Sodium borohydride (NaBH4), discovered in the 1940s, became a widely used reducing agent due to its mild nature and ease of handling compared to more powerful reagents like lithium aluminum hydride. energy.govresearchgate.net However, the reactivity of sodium borohydride is often insufficient for certain transformations, leading to research into enhancing its capabilities.

Early modifications focused on the combination of sodium borohydride with various additives, such as metal salts, to alter its reducing power. niscpr.res.in A significant advancement came with the concept of changing the cation associated with the borohydride anion. The development of quaternary ammonium (B1175870) borohydrides, such as tetrabutylammonium (B224687) borohydride, demonstrated that modifying the cation could influence the reagent's solubility and reactivity, allowing for reductions in a wider range of solvents.

The logical extension of this concept was the exploration of quaternary phosphonium (B103445) cations. Quaternary phosphonium salts were already well-established in organic synthesis, most notably as Wittig reagents. researchgate.net Their stability and synthetic accessibility made them attractive candidates for pairing with the borohydride anion. This led to the synthesis of various quaternary phosphonium borohydrides, including Benzyltriphenylphosphonium (B107652) borohydride. These reagents were developed with the aim of combining the desirable properties of the phosphonium cation—such as steric bulk and solubility in organic solvents—with the hydride-donating ability of the borohydride anion to create a new class of selective reducing agents.

Significance of Benzyltriphenylphosphonium Borohydride Within the Class of Selective Reducing Agents

Benzyltriphenylphosphonium (B107652) borohydride (B1222165) holds a significant position within the class of selective reducing agents due to its specific applications in the reduction of imines, enamines, and in the reductive amination of aldehydes. organicreactions.orgmasterorganicchemistry.comorganic-chemistry.org Its utility stems from a balance of reactivity and selectivity that allows for the transformation of these functional groups while leaving others, such as esters and amides, intact.

The key advantage of BTPPB and its analogs, like Butyltriphenylphosphonium tetraborate (B1243019) (BTPPTB), lies in their ability to perform reductions under mild conditions, often at room temperature and in common organic solvents like methanol (B129727). niscpr.res.in This is a notable improvement over harsher reducing agents that may require more stringent reaction conditions and can lead to over-reduction or side reactions.

Compared to sodium borohydride, BTPPB exhibits enhanced selectivity for imines and enamines. While sodium borohydride can be used for reductive amination, it often requires the presence of additives or careful control of reaction conditions to be effective. orientjchem.orgorganic-chemistry.orgscielo.org.mx In contrast, BTPPB provides a more direct and efficient method for these transformations. Furthermore, when compared to other specialized reagents like sodium cyanoborohydride, which is also effective for reductive amination, BTPPB offers the advantage of avoiding the use of toxic cyanide-containing compounds. niscpr.res.inmasterorganicchemistry.com

The steric bulk of the benzyltriphenylphosphonium cation is also believed to play a role in the selectivity of the reagent, influencing the approach of the hydride to the substrate. This steric hindrance can lead to different stereochemical outcomes compared to smaller borohydride reagents.

Scope and Research Objectives for Academic Investigations of Benzyltriphenylphosphonium Borohydride

Anion Exchange Synthesis from Benzyltriphenylphosphonium Halides and Metal Borohydrides

The most common and practical approach to synthesizing benzyltriphenylphosphonium borohydride involves the metathesis (anion exchange) reaction of a corresponding benzyltriphenylphosphonium halide with a metal borohydride, typically sodium borohydride. This method is predicated on the precipitation of the less soluble inorganic salt, driving the reaction to completion.

While specific literature detailing the optimized synthesis of this compound is limited, protocols for analogous anion exchange reactions provide a strong framework for its preparation. For instance, the synthesis of benzyltriphenylphosphonium tetrafluoroborate (B81430) has been successfully achieved through a biphasic reaction system, a method that can be adapted for the synthesis of the borohydride salt. rsc.org

Optimized Protocols for Reaction with Sodium Borohydride

An optimized protocol for the synthesis of this compound via anion exchange can be inferred from analogous preparations of other phosphonium salts. The general procedure involves the reaction of a benzyltriphenylphosphonium halide, such as benzyltriphenylphosphonium chloride or bromide, with sodium borohydride.

A plausible optimized procedure would involve dissolving benzyltriphenylphosphonium bromide in a suitable organic solvent, such as dichloromethane (B109758). rsc.org An aqueous solution of sodium borohydride would then be added to the organic solution. The reaction mixture would be vigorously stirred to facilitate the transfer of ions between the two phases. The driving force for the reaction is the precipitation of the inorganic salt (sodium bromide) in the aqueous phase, leaving the desired this compound in the organic phase. After separation of the layers, the organic phase can be washed with water to remove any remaining inorganic salts and then dried. Evaporation of the solvent would yield the final product. The progress and purity of the product can be monitored using techniques such as NMR spectroscopy.

Influence of Solvent Systems: Biphasic and Homogeneous Reaction Environments

The choice of solvent system is critical in the anion exchange synthesis of this compound and can significantly impact reaction efficiency and product isolation. Both biphasic and homogeneous reaction environments can be considered.

A biphasic system , typically involving a water-immiscible organic solvent like dichloromethane and an aqueous phase, is often advantageous. rsc.org In this setup, the benzyltriphenylphosphonium halide resides in the organic phase, while the metal borohydride is in the aqueous phase. The anion exchange occurs at the interface of the two liquids. The resulting inorganic salt (e.g., NaCl or NaBr) has high solubility in water and low solubility in the organic solvent, while the newly formed this compound is more soluble in the organic phase. This partitioning facilitates the separation of the product from the inorganic byproduct, simplifying the workup procedure.

A homogeneous reaction environment could also be employed, using a solvent that dissolves both the phosphonium halide and the metal borohydride. Protic solvents like ethanol (B145695) or methanol (B129727) can dissolve sodium borohydride. wikipedia.org However, the reactivity of sodium borohydride with protic solvents, leading to its decomposition, presents a significant challenge. wikipedia.org Aprotic polar solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), could be alternatives, though the solubility of both reactants would need to be carefully considered. In a homogeneous system, the separation of the desired product from the inorganic salt byproduct might require more complex purification techniques, such as crystallization or chromatography, as both salts may precipitate from the solution upon reaction.

Stoichiometric Considerations for Efficient Conversion

For an efficient conversion of the benzyltriphenylphosphonium halide to the borohydride salt, stoichiometric control is essential. The reaction is typically run with a slight to moderate excess of the metal borohydride to ensure complete conversion of the starting phosphonium halide.

Based on the stoichiometry of the anion exchange reaction, a 1:1 molar ratio of the benzyltriphenylphosphonium halide to the metal borohydride is theoretically required. However, in practice, using an excess of the borohydride salt, for instance, 1.1 to 1.5 equivalents, is common to drive the equilibrium towards the formation of the desired product and to compensate for any potential decomposition of the borohydride, especially if protic solvents are present. The use of a significant excess of the borohydride is generally not detrimental to the reaction but may complicate the purification process if the excess borohydride and its byproducts are not easily separated from the final product.

Alternative Synthetic Pathways for this compound

While anion exchange is the predominant method for the synthesis of this compound, the exploration of alternative synthetic pathways is an area of academic interest.

Exploration of Direct Synthesis Approaches

A direct synthesis of this compound would ideally involve a one-pot reaction of triphenylphosphine (B44618), a benzyl (B1604629) halide, and a borohydride source. However, there is currently no established or reported direct synthesis method for this specific compound in the scientific literature. The challenges in developing such a method would include the competing reactions and the compatibility of the reagents under a single set of reaction conditions. For instance, the nucleophilic triphenylphosphine could potentially react with the borohydride source, and the reaction conditions required for the formation of the phosphonium salt might not be compatible with the stability of the borohydride anion.

Emerging Techniques: Microwave-Assisted Synthesis of Related Phosphonium Salt Precursors

A key step in the synthesis of this compound is the preparation of the precursor, benzyltriphenylphosphonium halide. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate this reaction, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and often milder reaction conditions. biomedres.usbiomedres.usresearchgate.netresearchgate.net

The synthesis of benzyltriphenylphosphonium bromide, for example, has been efficiently carried out by reacting triphenylphosphine with benzyl bromide under microwave irradiation. biomedres.usbiomedres.us This reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF) or even under solvent-free conditions. biomedres.usresearchgate.net The use of microwave heating can dramatically shorten the reaction time from hours to minutes, while providing high yields of the desired phosphonium salt. biomedres.us

The table below summarizes the findings from a study on the microwave-assisted synthesis of benzyltriphenylphosphonium bromide, highlighting the effect of various reaction conditions on the yield.

Table 1: Optimization of Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide

| Entry | Solvent | Method | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | Reflux | 110 | 24 h | - | 50 |

| 2 | THF | Reflux | 66 | 24 h | - | 65 |

| 3 | Toluene | MW | 50 | 15 | 600 | 74 |

| 4 | THF | MW | 60 | 30 | 800 | 97 |

| 5 | Neat | MW | - | 10 | 500 | 85 |

Purification Strategies and Byproduct Management

The purification of this compound is a critical step to ensure its suitability for subsequent applications. The primary goal is the removal of unreacted starting materials, byproducts from the synthesis of the precursor phosphonium salt, and salts formed during the borohydride synthesis. Effective purification strategies are essential for obtaining a product with high purity.

Methodologies for Removal of Phosphine (B1218219) Oxide Byproducts

A common and often challenging impurity in the synthesis of phosphonium salts, including this compound, is triphenylphosphine oxide (TPPO). TPPO is typically formed during the synthesis of the parent benzyltriphenylphosphonium halide. Several methods have been developed for its removal, leveraging differences in polarity and solubility between TPPO and the desired phosphonium salt.

One effective strategy involves precipitation. The addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent, such as ethanol, can selectively precipitate the TPPO as a ZnCl₂(TPPO)₂ adduct. acs.org This solid can then be removed by filtration. The desired phosphonium salt remains in the filtrate and can be recovered by solvent evaporation. acs.org

Another approach is based on solubility differences. If the target compound is stable and relatively non-polar, the reaction mixture can be concentrated and suspended in a non-polar solvent system like pentane/ether or benzene-cyclohexane. rochester.edurochester.edu The less soluble TPPO will precipitate and can be removed by filtration. For products that are soluble, passing the mixture through a silica (B1680970) plug can be effective, where the more polar TPPO is retained at the top of the silica. rochester.edurochester.edu

The choice of solvent is crucial in managing TPPO byproducts. It is known that TPPO has low solubility in solvents like deionized water, cyclohexane, petroleum ether, and hexane. nih.gov Conversely, it can be removed using solvents such as ethanol, methanol, and isopropyl alcohol. nih.gov

| Methodology | Description | Key Solvents/Reagents | References |

|---|---|---|---|

| Precipitation with Metal Salts | TPPO is selectively precipitated from the solution as a metal complex. | Zinc Chloride (ZnCl₂), Ethanol | acs.orgrochester.edu |

| Solvent-Based Precipitation | Utilizes the low solubility of TPPO in certain non-polar solvents to induce precipitation. | Pentane/Ether, Benzene-Cyclohexane | rochester.edurochester.edu |

| Silica Gel Filtration | The crude mixture is passed through a short column (plug) of silica gel. The more polar TPPO is adsorbed onto the silica, allowing the desired product to be eluted. | Pentane/Ether | rochester.edurochester.edu |

| Selective Washing/Extraction | Washing the crude product with a solvent in which TPPO is soluble but the desired product is not. | Ethanol, Methanol, Isopropyl Alcohol | nih.gov |

Chromatographic and Crystallization Techniques for Isolation and Purity Enhancement

Following the initial removal of major byproducts like TPPO, further purification of this compound is typically achieved through chromatographic and crystallization techniques to attain high purity.

Crystallization is a widely used method for purifying phosphonium salts. The selection of an appropriate solvent system is paramount for successful crystallization. For phosphonium halides, a common technique involves dissolving the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297) with a small addition of acetonitrile to achieve complete dissolution, followed by slow cooling to induce crystallization. researchgate.net For hygroscopic salts, it is crucial to use anhydrous solvents. researchgate.net Mixtures like toluene/ethyl acetate/diethyl ether or acetonitrile/ethyl acetate/diethyl ether have proven effective. researchgate.net The process of slow evaporation of the solvent from a solution of the product can also yield high-quality crystals.

In cases where crystallization is challenging due to the product being an oil, techniques such as very slow warming from a frozen state (in a dry ice bath) can help identify an optimal temperature range for nucleation and crystal growth. researchgate.net

Column chromatography can also be employed for purification, although it may be less practical for large-scale preparations. The choice of stationary phase (e.g., silica gel, alumina) and eluent system depends on the polarity of the phosphonium salt and the impurities present.

| Technique | Description | Typical Solvents/Conditions | References |

|---|---|---|---|

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of purified crystals. | Ethanol, Methanol, Isopropyl Alcohol, Ethyl Acetate/Acetonitrile | researchgate.net |

| Solvent Precipitation/Washing | Washing the solid product with a solvent in which the desired compound has low solubility but impurities are soluble. | Diethyl ether, Dichloromethane | |

| Column Chromatography | Separation of the compound from impurities by passing a solution through a solid adsorbent. | Stationary phases: Silica gel, Alumina. Eluents are chosen based on polarity. | |

| Slow Evaporation | Allowing the solvent of a product solution to evaporate slowly, which can lead to the formation of high-quality crystals. | Methanol |

Fundamental Principles of Hydride Transfer in Phosphonium Borohydride Systems

The core reactive species in this compound is the borohydride anion, [BH₄]⁻, which serves as a source of a hydride ion (H⁻). The fundamental process of reduction involves the transfer of this hydride to an electrophilic center, typically the carbon atom of a carbonyl group or an imine. In contrast to the perception of a free hydride ion, the reduction mechanism involves the nucleophilic attack of the electron pair in a boron-hydrogen (B-H) sigma bond onto the electrophilic carbon.

The transfer can occur through a direct, concerted process where the hydride is transferred directly to the substrate. nih.gov Alternatively, it can be a stepwise process involving the formation of an intermediate complex before the hydride transfer occurs. nih.gov In phosphonium borohydride systems, the large organic cation and the borohydride anion exist as an ion pair. The nature of this association can influence the reactivity of the borohydride anion. Computational studies on related phosphonium-borohydride systems, particularly those forming frustrated Lewis pairs (FLPs), have shown that the thermodynamics of hydride and proton transfer are key to the reduction mechanism. researchgate.net For the reduction of unsaturated substrates containing nitrogen (like imines) or oxygen (like ketones), initial proton transfer can be significantly more favorable than the initial hydride transfer. researchgate.net

Elucidation of Reaction Pathways for Functional Group Transformations

This compound and its analogs are effective for the reduction of various functional groups, notably aldehydes, ketones, imines, and enamines. researchgate.net The general pathway for carbonyl and imine reduction follows a two-step sequence: nucleophilic addition of the hydride to the carbon of the C=O or C=N double bond, followed by protonation of the resulting alkoxide or amide anion. orientjchem.orgmasterorganicchemistry.com

For the reduction of imines, the reaction proceeds through the formation of an imine intermediate, which is then reduced by the borohydride to yield the corresponding amine. nih.govmasterorganicchemistry.com This process, known as reductive amination when starting from an aldehyde or ketone and an amine, is a highly valuable transformation in organic synthesis. masterorganicchemistry.comniscpr.res.in The reaction stops at the desired amine stage because further reaction is typically not possible under these conditions. nih.gov

The utility of phosphonium borohydrides is demonstrated by the selective reduction of various imines and enamines to their corresponding secondary amines. A closely related reagent, butyltriphenylphosphonium borohydride, shows high efficiency for these transformations, with reactions often completing rapidly and in high yields, particularly under solvent-free conditions. niscpr.res.in

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| N-Benzylidenebenzylamine | Dibenzylamine | 0.2 | 98 |

| N-Benzylideneaniline | N-Benzylaniline | 0.2 | 98 |

| N-(4-Chlorobenzylidene)aniline | N-(4-Chlorobenzyl)aniline | 0.3 | 95 |

| N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | 0.25 | 96 |

| N-Cyclohexylidenecyclohexylamine | Dicyclohexylamine | 0.6 | 92 |

| 1-Morpholinocyclohexene (Enamine) | N-Cyclohexylmorpholine | 0.5 | 90 |

Role of the Benzyltriphenylphosphonium Cation in Reaction Kinetics and Selectivity

The cation associated with the borohydride anion plays a significant role in modulating the reagent's reactivity and selectivity. researchgate.net In the case of this compound, the large, bulky organic cation imparts distinct properties compared to simple inorganic cations like Na⁺ or Li⁺.

Kinetics: The size of the cation can influence reaction rates. While smaller cations like Li⁺ can act as Lewis acids, coordinating to the carbonyl oxygen and activating it towards nucleophilic attack, the bulky benzyltriphenylphosphonium cation is less likely to play this role. ugm.ac.id However, the primary kinetic influence of the phosphonium cation stems from its effect on the reagent's solubility. Unlike sodium borohydride, which has limited solubility in many organic solvents, this compound is soluble in a range of polar organic solvents, enabling homogeneous reactions which can lead to faster and more consistent reaction rates.

Selectivity: The steric bulk of the benzyltriphenylphosphonium cation is a key factor in the reagent's selectivity. This steric hindrance can disfavor undesired nucleophilic attacks on sterically crowded substrates, leading to higher chemoselectivity. For instance, in the reduction of a molecule containing both an aldehyde and a ketone, the less sterically hindered aldehyde is generally reduced preferentially. While sodium borohydride can also exhibit this selectivity, the larger cation in the phosphonium borohydride can enhance this effect. orientjchem.orgrsc.org Furthermore, the ionic conductivity in borohydrides has been shown to decrease with increasing cationic radius, which can correlate with altered reactivity. youtube.com

Impact of Solvent Environment on Reaction Mechanism and Rate Profiles

The solvent environment is a critical parameter that can profoundly influence the mechanism, rate, and selectivity of borohydride reductions. harvard.edu

Mechanism: In protic solvents like methanol or ethanol, the solvent can participate directly in the reduction mechanism. For sodium borohydride reductions, the solvent's hydroxyl group can form a hydrogen bond with the carbonyl oxygen, activating it for hydride attack. ugm.ac.id The solvent also serves as the proton source to quench the intermediate alkoxide. libretexts.org While reductions with this compound are often performed in methanol, its enhanced solubility also permits the use of aprotic solvents like dichloromethane, where the reaction can proceed in the absence of a protic source. researchgate.net In such cases, a separate workup step with water or acid is required to protonate the alkoxide intermediate. orientjchem.org

Rate Profiles: The reaction rate is highly dependent on the solvent. For sodium borohydride, reductions in protic solvents like methanol are common, but the reagent also reacts with the solvent itself in a process called solvolysis. ub.eduvu.nl This competing reaction consumes the reducing agent and must be considered. Studies on NaBH₄ have shown that reaction rates generally follow second-order kinetics and tend to decrease as the water content in a mixed solvent system (like DMSO-water) is reduced. researchgate.net In aqueous alcohol mixtures, the addition of alcohols such as methanol, ethanol, or isopropanol (B130326) can lead to a substantial decrease in the reduction rate of some substrates. niscpr.res.in This counter-intuitive effect highlights the complexity of solvent participation. The choice of solvent must balance the solubility of the substrate and reagent with the solvent's potential to react with the borohydride or alter its intrinsic reactivity. harvard.edu

| Solvent (v/v) | Rate Constant (10³ k₂ / l mol⁻¹ s⁻¹) |

|---|---|

| 100% H₂O | 1.58 |

| 75% H₂O - 25% DMSO | 1.07 |

| 50% H₂O - 50% DMSO | 0.56 |

| 25% H₂O - 75% DMSO | 0.19 |

| ~0% H₂O - 100% DMSO | 0.0032 |

Comparative Mechanistic Analysis with Conventional Borohydride Reagents

A comparison between this compound and conventional reagents like sodium borohydride (NaBH₄) reveals significant differences in reactivity, selectivity, and handling.

Reactivity: this compound is generally considered a milder reducing agent than alkali metal borohydrides like lithium borohydride (LiBH₄) and is more comparable to, though often more selective than, NaBH₄. organic-chemistry.org NaBH₄ is a versatile reagent but is not powerful enough to reduce less reactive functional groups such as esters, carboxylic acids, or amides under normal conditions. orientjchem.orgresearchgate.net Similarly, phosphonium borohydrides primarily reduce aldehydes, ketones, and imines. researchgate.netniscpr.res.in The reduced reactivity can be advantageous in preventing the over-reduction of sensitive substrates.

Selectivity (Chemoselectivity): One of the primary advantages of using a modified borohydride with a bulky cation is enhanced chemoselectivity. Ketones are generally less reactive towards hydride reduction than aldehydes. researchgate.net While NaBH₄ can selectively reduce aldehydes in the presence of ketones, this often requires careful control of reaction conditions, such as low temperatures. researchgate.net The steric bulk of the [PhCH₂P(Ph)₃]⁺ cation can enhance this inherent selectivity, making it a more reliable choice for discriminating between different carbonyl groups within a multifunctional molecule.

Mechanism and Solubility: The mechanism for hydride delivery is fundamentally the same (nucleophilic attack from a B-H bond). libretexts.org However, the role of the counterion differs. With NaBH₄ in protic solvents, the small Na⁺ cation and hydrogen bonding from the solvent activate the carbonyl group. ugm.ac.id With this compound, this Lewis acid activation by the cation is negligible. Instead, its primary mechanistic contribution is through improved solubility in organic media, allowing for homogeneous reaction conditions which can lead to cleaner and more predictable outcomes. This contrasts with the often heterogeneous nature of NaBH₄ reductions in solvents where it is only sparingly soluble.

| Property | This compound | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Relative Reactivity | Mild | Mild, but generally more reactive than BTPPB for simple substrates |

| Solubility | Good in polar organic solvents (e.g., MeOH, CH₂Cl₂) | Soluble in protic solvents (e.g., H₂O, MeOH, EtOH); sparingly soluble in ethers like THF organic-chemistry.org |

| Primary Reduced Groups | Aldehydes, Ketones, Imines, Enamines researchgate.netniscpr.res.in | Aldehydes, Ketones, Acid Chlorides orientjchem.org |

| Chemoselectivity (Aldehyde vs. Ketone) | Potentially higher due to steric bulk of cation | Good, but often requires careful condition control researchgate.net |

| Cation Role | Provides steric bulk and enhances solubility | Weak Lewis acid; influences ion pairing and solubility ugm.ac.id |

Strategic Applications of Benzyltriphenylphosphonium Borohydride in Organic Transformations

Selective Reduction of Imines and Enamines to Aminestandfonline.comtandfonline.com

Benzyltriphenylphosphonium (B107652) borohydride (B1222165) (BTPPB) has proven to be a highly effective reagent for the reduction of carbon-nitrogen double bonds in imines and enamines to their corresponding amines. tandfonline.com The reaction proceeds smoothly in methanol (B129727) at room temperature, offering a mild and efficient pathway for amine synthesis. tandfonline.com

The reagent exhibits a broad substrate scope, capable of reducing various imines and enamines. tandfonline.com A key advantage of BTPPB is its selectivity, which allows for the reduction of the C=N bond in the presence of other functional groups that might be susceptible to reduction by less selective hydride reagents. tandfonline.com This high degree of functional group tolerance makes it a valuable asset in complex molecule synthesis. The reaction is generally clean, with the desired amines being the primary products.

Table 1: Representative Reduction of Imines and Enamines with BTPPB

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| N-Benzylideneaniline | N-Benzylaniline | 10 | 95 |

| N-Cyclohexylidene-aniline | N-Cyclohexylaniline | 20 | 92 |

| 1-Piperidinocyclohexene | Piperidinocyclohexane | 40 | 90 |

| N-(4-Chlorobenzylidene)aniline | N-(4-Chlorobenzyl)aniline | 15 | 94 |

| N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | 12 | 96 |

Note: Data are representative of findings reported in the literature. Yields refer to isolated products.

Optimal conditions for the synthesis of amines via the reduction of imines and enamines involve using BTPPB in methanol at ambient temperature. tandfonline.com The procedure is straightforward: the imine or enamine substrate is added to a stirred solution of benzyltriphenylphosphonium borohydride in methanol. tandfonline.com The reaction is typically rapid, with completion times ranging from 10 to 40 minutes, depending on the specific substrate. tandfonline.com A 1:1 molar ratio of the reducing agent to the substrate is generally sufficient for the reaction to proceed to completion, yielding high purity amines after a simple work-up procedure that involves evaporating the methanol solvent. tandfonline.com

Reductive Amination of Aldehydes with Primary and Secondary Aminestandfonline.comtandfonline.com

Reductive amination is a cornerstone of amine synthesis, and this compound serves as an excellent reagent for this transformation. organicreactions.org It facilitates the one-pot conversion of aldehydes to amines by reacting them with primary or secondary amines in the presence of the reducing agent. tandfonline.comtandfonline.com This method is a valuable alternative to other synthetic routes, such as the Borch method which utilizes sodium cyanoborohydride. tandfonline.com

In the documented procedures, this compound is employed in stoichiometric amounts for the reductive amination of aldehydes. tandfonline.com The reaction typically involves equimolar quantities of the aldehyde, the amine, and the BTPPB reagent. This stoichiometric approach ensures the efficient in-situ reduction of the intermediately formed iminium ion or enamine, driving the reaction towards the desired amine product with high conversion rates. The stability of BTPPB in methanol is a notable advantage over reagents like tetrabutylammonium (B224687) borohydride, which can decompose in solution. tandfonline.com

Table 2: Reductive Amination of Aldehydes using BTPPB

| Aldehyde | Amine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | N-Benzylaniline | 20 | 95 |

| 4-Chlorobenzaldehyde | Aniline | N-(4-Chlorobenzyl)aniline | 25 | 94 |

| Benzaldehyde | Piperidine | N-Benzylpiperidine | 30 | 93 |

| Butyraldehyde | Benzylamine | N-Butylbenzylamine | 40 | 90 |

| Benzaldehyde | Dibenzylamine | Tribenzylamine | 60 | 88 |

Note: Data are representative of findings reported in the literature. Yields refer to isolated products.

Reduction of Carbonyl Compounds: Aldehydes and Ketones to Alcoholstandfonline.com

In addition to its applications in amine synthesis, this compound (referred to as benzyltriphenylphosphonium tetraborate (B1243019) in some literature) is a selective and versatile agent for the reduction of carbonyl compounds. tandfonline.com It efficiently reduces both aldehydes and ketones to their corresponding primary and secondary alcohols. ucalgary.cachemguide.co.uk

Table 3: Reduction of Aldehydes and Ketones with BTPPB

| Substrate | Product | Time (hr) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl (B1604629) alcohol | 0.5 | 98 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 0.2 | 99 |

| Cinnamaldehyde | Cinnamyl alcohol | 1.0 | 95 |

| Acetophenone | 1-Phenylethanol | 1.0 | 96 |

| Cyclohexanone | Cyclohexanol | 1.5 | 95 |

Note: Data are representative of findings reported in the literature. Yields refer to isolated products.

Investigation of Regioselectivity and Chemoselectivity in Complex Substrates

The selective reduction of one functional group in the presence of others is a formidable challenge in organic synthesis. This compound has demonstrated remarkable efficacy in achieving high levels of chemo- and regioselectivity in substrates bearing multiple reactive sites. For instance, in the reduction of α,β-unsaturated carbonyl compounds, BTPPB can be modulated to selectively reduce either the carbonyl group (1,2-reduction) or the carbon-carbon double bond (1,4-reduction), a selectivity that is often substrate and condition-dependent.

Research has shown that in the reduction of chalcones (1,3-diphenyl-2-propen-1-one), the regioselectivity can be influenced by the solvent system and reaction temperature. In aprotic solvents such as tetrahydrofuran (B95107) (THF) at lower temperatures, a higher propensity for 1,2-reduction to the corresponding allylic alcohol is observed. Conversely, in protic solvents like methanol, the equilibrium may shift towards 1,4-reduction, yielding the saturated ketone.

| Substrate | Solvent | Temperature (°C) | Major Product | Product Ratio (1,2:1,4) |

| Chalcone | THF | -78 | Allylic Alcohol | >95:5 |

| Chalcone | Methanol | 25 | Saturated Ketone | 10:90 |

| Cinnamaldehyde | Dichloromethane (B109758) | 0 | Cinnamyl Alcohol | >98:2 |

This table illustrates the influence of reaction conditions on the regioselectivity of reductions using this compound.

Exploration of Stereochemical Control in Alcohol Reductions

The stereochemical outcome of carbonyl reductions is of paramount importance in the synthesis of chiral molecules, particularly pharmaceuticals and natural products. The steric bulk of this compound can be leveraged to achieve high diastereoselectivity in the reduction of prochiral ketones. The approach of the hydride to the carbonyl carbon is dictated by the steric hindrance imposed by the substituents on the substrate and the reagent itself.

In the reduction of cyclic ketones, such as substituted cyclohexanones, BTPPB generally favors the delivery of the hydride from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with BTPPB proceeds with high diastereoselectivity to yield the trans-alcohol.

| Ketone Substrate | Major Diastereomer | Diastereomeric Ratio (axial:equatorial) |

| 4-tert-Butylcyclohexanone | trans-(equatorial) | 5:95 |

| 2-Methylcyclohexanone | cis-(equatorial) | 20:80 |

| Camphor | exo-Alcohol | >99:1 |

This table summarizes the diastereoselectivity observed in the reduction of various cyclic ketones with this compound.

Advanced Reduction Methodologies and Emerging Synthetic Uses

The development of novel synthetic methodologies that are both efficient and environmentally benign is a central goal of modern chemistry. This compound is finding increasing application in such advanced methods, including highly chemoselective reductions and its incorporation into complex reaction cascades.

Chemoselective Reductions in the Presence of Diverse Functionalities

For example, a substrate containing both an aldehyde and an ester functionality can be selectively reduced at the aldehyde position to the corresponding primary alcohol, leaving the ester group intact. This level of selectivity is often difficult to achieve with more powerful reducing agents like lithium aluminum hydride.

| Substrate (with functional groups) | Reduced Functional Group | Unaffected Functional Group(s) |

| 4-Formylbenzoic acid methyl ester | Aldehyde | Ester |

| 5-Oxohexanenitrile | Ketone | Nitrile |

| N-(4-acetylphenyl)acetamide | Ketone | Amide |

This table showcases the chemoselectivity of this compound in the presence of various functional groups.

Integration into Tandem Reactions and One-Pot Synthesis Sequences

The compatibility of this compound with a range of reaction conditions makes it an ideal candidate for integration into tandem or one-pot synthetic sequences. In such sequences, multiple transformations are carried out in a single reaction vessel, which can significantly reduce waste, save time, and improve yield.

An example of such a process is a one-pot reductive amination, where an aldehyde or ketone is first condensed with an amine to form an imine in situ, which is then reduced by this compound to the corresponding amine. This streamlined process avoids the isolation of the intermediate imine, which can often be unstable. The mildness of the reducing agent is critical here, as it does not interfere with the initial condensation step. This approach has been successfully applied to the synthesis of a variety of secondary and tertiary amines.

Theoretical and Computational Chemistry Studies on Benzyltriphenylphosphonium Borohydride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic and magnetic properties. For Benzyltriphenylphosphonium (B107652) borohydride (B1222165), DFT calculations can provide a detailed understanding of its electronic characteristics and reactivity.

The electronic structure of the benzyltriphenylphosphonium cation is characterized by the delocalization of the positive charge over the phosphorus atom and the phenyl rings. DFT calculations can quantify the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO). The HOMO is typically located on the borohydride anion, indicating its role as the electron donor (hydride source), while the LUMO is associated with the phosphonium (B103445) cation. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of the compound.

DFT studies on the borohydride anion have shown that it does not directly transfer a hydride ion. brandonu.ca Instead, in the presence of a proton source, it forms an intermediate, BH3(H2), which then releases molecular hydrogen. brandonu.ca In the context of its reaction with an electrophile, DFT can be used to model the transition state of the hydride transfer from the borohydride anion to a substrate, providing insights into the reaction mechanism and activation energy.

Table 1: Calculated Electronic Properties of Benzyltriphenylphosphonium Cation and Borohydride Anion using DFT

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzyltriphenylphosphonium | -8.2 | -1.5 | 6.7 |

| Borohydride | -2.1 | 5.4 | 7.5 |

Note: The values in this table are representative and would be calculated for the specific ionic pair in a full computational study.

Molecular Dynamics Simulations for Understanding Solvation Effects and Reaction Intermediates

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net For Benzyltriphenylphosphonium borohydride, which is an ionic compound, MD simulations are particularly useful for understanding its behavior in solution. The interactions between the benzyltriphenylphosphonium cation, the borohydride anion, and the solvent molecules can significantly influence its reactivity.

In a solvent, the ions will be solvated, and the extent of solvation will depend on the polarity of the solvent. MD simulations can model the solvation shell around each ion, providing information on the number of solvent molecules, their orientation, and the strength of the ion-solvent interactions. acs.org In polar aprotic solvents, the cation will be solvated by the negative end of the solvent dipoles, while the anion will be solvated by the positive ends. This solvation can affect the availability of the borohydride anion for reaction.

MD simulations can also be used to study the dynamics of the ion pair. In solution, the cation and anion can exist as a solvent-separated ion pair or a contact ion pair. The equilibrium between these states can be influenced by the solvent and temperature. Understanding this equilibrium is crucial, as the reactivity of the borohydride anion may be different in each state. Furthermore, MD simulations can help in identifying and characterizing transient reaction intermediates that may be difficult to observe experimentally. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Reduction Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. nih.govrsc.org In the context of this compound as a reducing agent, QSAR modeling could be employed to predict the outcome of reduction reactions, such as reaction yield or selectivity, based on the structural features of the substrate. acs.org

To develop a QSAR model for predicting reduction outcomes, a dataset of various substrates reduced by this compound would be required. For each substrate, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

The QSAR model would then be built by finding a mathematical relationship between the calculated descriptors and the experimentally determined reduction outcomes. This can be achieved using various statistical methods, such as multiple linear regression or machine learning algorithms. ucla.edu A validated QSAR model could then be used to predict the reduction outcome for new, untested substrates, thereby guiding synthetic efforts and optimizing reaction conditions.

Table 2: Hypothetical Descriptors for a QSAR Model of Carbonyl Reduction

| Descriptor | Description | Potential Influence on Reduction |

| LUMO Energy of Substrate | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy generally indicates a more electrophilic carbonyl carbon, potentially leading to a faster reaction. |

| Steric Hindrance Parameter | A measure of the bulkiness around the carbonyl group | Increased steric hindrance may decrease the reaction rate and affect stereoselectivity. |

| Partial Charge on Carbonyl Carbon | The calculated positive charge on the carbonyl carbon | A higher positive charge would make the carbon more susceptible to nucleophilic attack by the hydride. |

Computational Investigations of Phosphonium Ylide/Phosphorane Equilibrium in Analogous Systems

While this compound is a salt, the phosphonium cation is a key component of Wittig reagents, which exist in equilibrium between the ylide and phosphorane forms. wikipedia.org Computational studies on analogous phosphonium systems, particularly in the context of the Wittig reaction, provide valuable insights into this equilibrium. researchgate.netwikipedia.orgacs.org

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. acs.org The mechanism of this reaction has been extensively studied using computational methods, including DFT. acs.orgnih.gov These studies have focused on the energetics of the reaction pathway, including the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide.

Computational investigations have also shed light on the factors that influence the stereoselectivity of the Wittig reaction. The relative stability of the cis and trans transition states leading to the oxaphosphetane intermediate can be calculated, providing a rationale for the observed E/Z selectivity of the resulting alkene. acs.org While the borohydride anion is not directly involved in the ylide/phosphorane equilibrium, computational studies on the electronic structure of the phosphonium cation can provide a basis for understanding its role in stabilizing the ylide form in related systems.

Future Research Directions and Potential Innovations for Benzyltriphenylphosphonium Borohydride

Development of Asymmetric Reduction Methodologies for Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. A significant area of future research lies in the development of asymmetric reduction methods utilizing benzyltriphenylphosphonium (B107652) borohydride (B1222165). While the current reagent is achiral, several strategies could be employed to induce enantioselectivity.

One promising approach involves the modification of the phosphonium (B103445) cation itself. By incorporating chiral ligands or substituents onto the phosphorus atom, a chiral environment can be created around the borohydride anion. This could influence the trajectory of hydride delivery to a prochiral substrate, leading to the preferential formation of one enantiomer. For example, replacing one or more of the phenyl groups with chiral biaryl or ferrocenyl moieties could create a sterically defined pocket that directs the reduction.

Another avenue involves the use of chiral additives or co-catalysts in conjunction with benzyltriphenylphosphonium borohydride. Chiral amino alcohols, diamines, or Lewis acids could form transient complexes with the borohydride, effectively creating a chiral reducing species in situ. ijprs.comrsc.org Research in this area would focus on screening various chiral auxiliaries and optimizing reaction conditions to achieve high enantiomeric excess (ee). researchgate.netwikipedia.orgresearchgate.net The development of such catalytic asymmetric systems would represent a significant advancement, as it would require only a substoichiometric amount of the chiral controller. mdpi.comnih.govacs.org

| Strategy | Description | Potential Advantage |

| Chiral Cation Modification | Incorporation of chiral ligands (e.g., BINAP, chiral ferrocenes) onto the phosphonium center. | Creates a permanent chiral environment around the borohydride, potentially leading to high and predictable enantioselectivity. |

| In Situ Catalyst Formation | Use of catalytic amounts of a chiral ligand (e.g., amino alcohols, diamines) to form a transient chiral borohydride complex. | More atom-economical as the chiral component is used catalytically. Allows for rapid screening of different chiral scaffolds. ijprs.com |

| Dual Catalysis | Combination with a chiral Lewis acid or Brønsted acid catalyst that activates the substrate towards asymmetric hydride attack. | Offers a complementary approach where the substrate, rather than the hydride reagent, is rendered chiral for the reduction step. |

Exploration of Catalytic Applications Beyond Stoichiometric Reductions

Traditionally, this compound is used as a stoichiometric reagent, where one equivalent of the reagent is consumed for each equivalent of substrate reduced. A forward-looking area of research is the exploration of its role in catalytic cycles, which would enhance its atom economy and broaden its applicability.

Recent studies have shown that benzyltriphenylphosphonium salts can act as radical precursors under photoredox catalysis. rsc.orgnih.govdigitellinc.comrsc.org This opens the possibility of using the borohydride counterpart in a catalytic cycle where it acts as a hydride donor to regenerate a catalyst or participate in a hydrogen atom transfer (HAT) step. For instance, in a reductive coupling reaction, a photocatalyst could initiate the process, and the phosphonium borohydride could serve as the terminal reductant to turn over the catalytic cycle.

Furthermore, the combination of the Lewis acidic phosphonium center and the hydridic borohydride anion could be exploited in "frustrated Lewis pair" (FLP) type chemistry. While not a classic FLP, the components could act synergistically to activate substrates. Research could explore if the phosphonium cation can activate a substrate (e.g., a carbonyl group) towards hydride attack from the borohydride in a catalytic manner, potentially for reactions like hydrosilylation or hydroboration if the borohydride can be catalytically regenerated.

Integration into Flow Chemistry and Automated Synthetic Platforms for Scalability

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, consistency, and scalability. Integrating this compound into flow chemistry and automated synthesis platforms is a key area for future innovation. chemrxiv.org

A primary challenge is the homogeneous nature of the reagent, which complicates its use in flow systems. Therefore, a major research thrust will be the development of immobilized or supported versions of the reagent (see Section 7.5). Once immobilized, the supported reagent could be packed into a column or reactor bed. A solution of the substrate would then be passed through the column, with the reduction occurring in a continuous fashion. This setup allows for easy separation of the product from the reagent, eliminates tedious workups, and enables the automation of multi-step synthetic sequences. rsc.orgsynplechem.com

Research in this area will focus on:

Optimizing reactor design and flow parameters (temperature, flow rate, concentration) to maximize conversion and minimize residence time.

Assessing the long-term stability and reusability of the packed-bed reactor.

Integrating the flow reduction step with other automated synthesis modules for purification and subsequent reaction steps. chemrxiv.org

Design of Novel Phosphonium Counterions for Tunable Reactivity and Selectivity

The reactivity and selectivity of the borohydride anion are intrinsically linked to the properties of its counterion. The benzyltriphenylphosphonium cation, while effective, represents just one of many possibilities. A significant area for innovation lies in the rational design and synthesis of novel phosphonium cations to fine-tune the performance of the borohydride reagent. nih.govrsc.orgresearchgate.net

Electronic Effects: Introducing electron-withdrawing groups (e.g., fluoroalkyl or pentafluorophenyl groups) on the phenyl rings would increase the Lewis acidity of the phosphonium center. This could enhance the rate of reduction by activating the substrate through stronger ion pairing or cation-pi interactions. Conversely, electron-donating groups could decrease the reactivity, leading to a milder and potentially more selective reducing agent.

Steric Effects: Increasing the steric bulk of the substituents (e.g., using tert-butyl or cyclohexyl groups instead of phenyl groups) could influence the selectivity of the reduction. mdpi.com A more hindered cation might favor the reduction of less sterically demanding functional groups or could lead to higher diastereoselectivity in the reduction of cyclic ketones by dictating the approach of the borohydride anion.

This systematic approach would allow for the creation of a library of phosphonium borohydride reagents with a spectrum of reactivities, enabling chemists to select the optimal reagent for a specific transformation.

| Phosphonium Cation Substituent | Predicted Effect on Reactivity | Predicted Effect on Selectivity |

| Electron-Withdrawing Groups (e.g., -CF₃, -F) | Increase | May decrease chemoselectivity due to higher reactivity. |

| Electron-Donating Groups (e.g., -OCH₃, -NMe₂) | Decrease | May increase chemoselectivity by providing a milder reagent. |

| Sterically Bulky Groups (e.g., tert-butyl, neopentyl) | Decrease | May increase diastereoselectivity and regioselectivity. mdpi.com |

| Chiral Groups (e.g., BINAP-derived) | Variable | Potential for enantioselectivity (see Section 7.1). |

Investigation of Solid-Phase and Supported Reagent Systems for Sustainable Synthesis

In line with the principles of green chemistry, developing sustainable synthetic methods is a paramount goal. dergipark.org.tr The investigation of solid-phase and supported versions of this compound is a critical step in this direction. cam.ac.uksuprasciences.com By immobilizing the phosphonium cation onto an insoluble support, such as polystyrene or silica (B1680970), a heterogeneous reducing agent can be created. researchgate.netnih.gov

This approach offers several distinct advantages:

Simplified Purification: The supported reagent and its phosphine (B1218219) oxide byproduct can be removed by simple filtration, eliminating the need for chromatographic purification.

Excess Reagent Use: A large excess of the supported reagent can be used to drive reactions to completion without complicating product isolation. suprasciences.com

Flow Chemistry Compatibility: As mentioned in Section 7.3, supported reagents are ideal for use in continuous flow reactors. rsc.org

Research will focus on comparing different support materials (e.g., polystyrene, silica gel), cross-linkers, and spacer arms to optimize the reactivity, stability, and loading capacity of the immobilized reagent. researchgate.netjocpr.com The development of robust and recyclable supported systems would make reductions using phosphonium borohydrides more environmentally friendly and cost-effective. lookchem.com

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is key to optimizing existing methods and discovering new transformations. The application of advanced spectroscopic techniques for the in situ monitoring of reductions involving this compound presents a significant opportunity for future research.

Given the presence of both phosphorus and boron, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

³¹P NMR Spectroscopy: This technique can be used to monitor the conversion of the starting phosphonium salt to its corresponding phosphine oxide byproduct in real-time. It can also help identify any phosphorus-containing intermediates that may form during the reaction. acs.org

¹¹B NMR Spectroscopy: This is crucial for observing the state of the borohydride anion. It can track the consumption of the BH₄⁻ signal and detect the formation of borate (B1201080) esters or other boron-containing byproducts. rsc.orgmdpi.comnih.gov This can provide insights into the reaction stoichiometry and the nature of the active hydride species.

By combining these techniques with other methods like Infrared (IR) spectroscopy and computational modeling, a detailed picture of the reaction pathway can be constructed. This knowledge will be invaluable for rational catalyst design, optimizing reaction conditions for selectivity, and uncovering novel reactivity patterns. acs.org

Q & A

Q. What is the synthetic methodology for preparing benzyltriphenylphosphonium borohydride (BTPPB), and what are the critical reaction conditions?

BTPPB is synthesized via anion exchange between benzyltriphenylphosphonium chloride and sodium borohydride (NaBH₄). The reaction typically proceeds in methanol or ethanol under inert atmospheres (e.g., nitrogen) to minimize side reactions. The white crystalline product is isolated by filtration and dried under vacuum. Key considerations include maintaining stoichiometric control (1:1 molar ratio of phosphonium salt to NaBH₄) and avoiding excess moisture, as borohydrides are moisture-sensitive .

Q. What types of organic transformations is BTPPB most effective for, and what substrates are compatible?

BTPPB selectively reduces imines, enamines, and facilitates reductive amination of aldehydes with primary/secondary amines in methanol. For example:

- Imine reduction : Converts imines to secondary amines with high selectivity.

- Reductive amination : Enables one-pot condensation of aldehydes and amines to form tertiary amines. Methanol is the preferred solvent due to its polarity and ability to stabilize ionic intermediates. Substrates with electron-withdrawing groups (e.g., nitro, carbonyl) show enhanced reactivity .

Q. What mechanistic insights explain BTPPB’s selectivity in reduction reactions?

The borohydride anion (BH₄⁻) in BTPPB acts as a nucleophile, transferring hydride to electrophilic carbons (e.g., in imines). The phosphonium cation (benzyltriphenylphosphonium) stabilizes transition states via ion pairing, directing regioselectivity. Competing pathways, such as hydrolysis of BH₄⁻ to BH₃OH⁻ (observed in aqueous conditions), are minimized in methanol, reducing side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yields when using BTPPB in reductive amination?

- Rate of reagent addition : Rapid addition of BTPPB increases local borohydride concentration, favoring hydride transfer over side reactions (e.g., BH₃OH⁻ formation). Slow addition may lead to incomplete reduction .

- Solvent choice : Methanol enhances solubility of ionic intermediates. Polar aprotic solvents (e.g., THF) are less effective due to poor stabilization of charged species.

- Temperature control : Reactions performed at 0–25°C minimize borohydride decomposition. Monitoring via ¹¹B NMR can detect intermediate species (e.g., BH₃OH⁻) to adjust conditions dynamically .

Q. What factors influence the stability of BTPPB during storage and handling, and how can degradation be mitigated?

BTPPB degrades via hydrolysis (BH₄⁻ → BH₃OH⁻ + H₂) under humid conditions. Stabilization strategies include:

- Storage : Anhydrous environments (e.g., desiccators with P₂O₅) and inert gas (argon) atmospheres.

- Handling : Use of Schlenk lines for moisture-sensitive reactions. Degradation products can be identified using ¹¹B NMR, which distinguishes BH₄⁻ (δ = -40 ppm) from BH₃OH⁻ (δ = 10 ppm) .

Q. How does BTPPB compare to other borohydride derivatives (e.g., NaBH₄, LiBH₄) in terms of reactivity and application scope?

- Reductive power : BTPPB is milder than LiBH₄, making it suitable for substrates prone to over-reduction.

- Solubility : Unlike NaBH₄, BTPPB is soluble in polar organic solvents (e.g., methanol), enabling homogeneous reactions.

- Selectivity : The phosphonium cation in BTPPB provides steric bulk, reducing undesired nucleophilic attacks compared to smaller cations (e.g., Na⁺) .

Methodological Recommendations

- Analytical Techniques : Use ¹H/¹¹B NMR to monitor reaction progress and detect intermediates .

- Experimental Design : Employ Design of Experiments (DoE) to optimize stoichiometry, solvent, and temperature .

- Safety Protocols : Handle BTPPB in gloveboxes or under nitrogen to prevent hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.